molecular formula C10H11N3O B1470066 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one CAS No. 1484603-04-4

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one

Cat. No. B1470066
CAS RN: 1484603-04-4
M. Wt: 189.21 g/mol
InChI Key: ABGNEDNKOPTYKP-UHFFFAOYSA-N
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Description

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one, commonly referred to as 2-Azido-DMPA, is a synthetic organic compound that has been studied and utilized in various scientific research applications. It is an azido compound, which is a type of organic compound containing a functional group with a nitrogen-nitrogen triple bond, and is derived from the compound 1-(2,5-dimethylphenyl)ethan-1-one. 2-Azido-DMPA is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Chain Compounds and Magnetostructural Studies
    2-Azido-1-(2,5-dimethylphenyl)ethan-1-one derivatives are utilized in the synthesis of one-dimensional chain compounds featuring end-to-end azide-bridged manganese(III) chains. These compounds exhibit characteristic Jahn-Teller elongation and antiferromagnetic interactions, essential for studying magnetostructural correlations (Song et al., 2014).

  • Crystal Engineering and Supramolecular Assemblies
    The compound plays a role in crystal engineering, particularly in the formation of supramolecular assemblies with aza donor molecules. This application is significant for understanding the structural basis of host-guest systems and molecular tapes, contributing to the field of crystallography and materials science (Arora & Pedireddi, 2003).

  • Exploration of Ethane Bond Length
    Investigations into the ethane bond lengths of derivatives, such as 1,2-diphenylethane, provide insights into the structural dynamics of these molecules, which is vital for the understanding of molecular vibrations and structural chemistry (Harada & Ogawa, 2001).

  • Magnetism Studies in Azide-Bridged Compounds
    The compound's derivatives are used in the synthesis of azide-bridged copper(II) complexes. These complexes are pivotal for studying the geometric configurations and magnetic properties, advancing the understanding of magnetic coupling and crystallography (Jana et al., 2012).

Photochemical and Photophysical Studies

  • Photoinduced C-N Bond Cleavage Studies
    The photolysis of this compound derivatives is crucial for studying the photoinduced C-N bond cleavage, providing insights into the photochemistry and photophysics of azide compounds. This research is essential for understanding the mechanisms of photoreactions (Klima et al., 2007).

Mechanism of Action

properties

IUPAC Name

2-azido-1-(2,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGNEDNKOPTYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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